molecular formula C7H11N3O3S2 B2827695 N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide CAS No. 1478918-40-9

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2827695
CAS No.: 1478918-40-9
M. Wt: 249.3
InChI Key: FELXKPWKBCALQJ-UHFFFAOYSA-N
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Description

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a sulfamoyl group and a propanamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methyl-5-sulfamoyl-1,3-thiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.

    Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the sulfamoyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfamoyl group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)propanamide
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of a thiazole ring with a sulfamoyl and propanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H2,8,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELXKPWKBCALQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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